molecular formula C14H11BrN2O5 B2599756 [(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate CAS No. 2321335-24-2

[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate

Cat. No. B2599756
CAS RN: 2321335-24-2
M. Wt: 367.155
InChI Key: TXDKGVUJSJZINQ-VKAVYKQESA-N
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Description

This compound is a derivative of chromene, a common structure in organic chemistry, with additional acetylcarbamoyl and amino acetate groups . Chromenes are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, azetidine and oxetane rings can be prepared through aza-Michael addition .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the chromene ring and the additional functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Factors such as polarity, solubility, and stability could be influenced by these groups .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chromene derivatives exhibit biological activity and are studied for their potential use in medicine .

Future Directions

The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. Given the interest in chromene derivatives in medicinal chemistry, this could be a fruitful area of study .

properties

IUPAC Name

[(Z)-[3-(acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O5/c1-7(18)16-13(20)11-6-9-5-10(15)3-4-12(9)21-14(11)17-22-8(2)19/h3-6H,1-2H3,(H,16,18,20)/b17-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDKGVUJSJZINQ-VKAVYKQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC(=O)C\1=CC2=C(C=CC(=C2)Br)O/C1=N\OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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